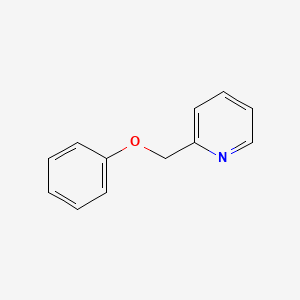

2-(Phenoxymethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Science

The pyridine ring, a nitrogen-containing heterocycle structurally related to benzene (B151609), is a privileged scaffold in drug discovery and development. rsc.orgresearchgate.net Its presence in numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids, highlights its biological relevance. rsc.orgdovepress.comnih.gov In medicinal chemistry, the pyridine moiety is often incorporated into drug candidates to enhance pharmacological profiles, improve water solubility, and modulate biological activity. researchgate.netnih.gov Pyridine derivatives exhibit a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. dovepress.comnih.govmdpi.com Beyond pharmaceuticals, pyridine and its derivatives are crucial in materials science, serving as ligands in organometallic chemistry and components of functional nanomaterials. nih.gov

Historical Context of Related Pyridine Derivatives in Chemical Research

The history of pyridine chemistry dates back to 1846 when picoline was first isolated. scribd.comresearchgate.net The structure of pyridine itself was elucidated independently by Wilhelm Körner and James Dewar in the late 1860s. scribd.comwikipedia.org A significant milestone in pyridine synthesis was the work of Arthur Rudolf Hantzsch in 1881, who developed a method for preparing pyridine derivatives. wikipedia.org Another key synthetic route, the Chichibabin pyridine synthesis, was reported in 1924. wikipedia.org Over the decades, research into pyridine derivatives has expanded exponentially, leading to the discovery of countless compounds with diverse applications. For instance, the development of 2-phenylpyridine (B120327) and its derivatives has been crucial for the advancement of organic light-emitting diodes (OLEDs). wikipedia.org The exploration of various substituted pyridines continues to be a vibrant area of research, driven by the quest for new materials and therapeutic agents.

Chemical and Physical Properties of 2-(Phenoxymethyl)pyridine

The fundamental properties of this compound are crucial for its application in further chemical synthesis and material science.

| Property | Value |

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 104294-19-1 |

Table 1: Basic Chemical Properties of this compound. chemicalbook.com

Research and Applications

Recent studies have explored the synthesis and potential applications of this compound and its derivatives. For example, research into related structures like 2-(pyrid-2-yloxymethyl)phenylacetates has highlighted their utility as intermediates in the preparation of agricultural fungicides and insecticides. google.com Furthermore, computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide have shown promise in developing new drug candidates with high glioblastoma cytotoxicity and brain tumor penetration. nih.gov These studies underscore the importance of the phenoxy-pyridine scaffold in designing molecules with specific biological activities.

Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives is a well-established field with numerous methodologies. General approaches include:

Hantzsch Pyridine Synthesis: A classical method involving the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org

Chichibabin Pyridine Synthesis: A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org

Modern Synthetic Methods: Contemporary approaches often involve cross-coupling reactions and functionalization of pre-existing pyridine rings to introduce a wide array of substituents. organic-chemistry.org The synthesis of 2-methylpyridines, for instance, can be achieved through α-methylation of pyridine. mdpi.com Biocatalytic methods are also emerging as a sustainable alternative for the synthesis of specific pyridine derivatives like 2,6-bis(hydroxymethyl)pyridine. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMZNKOBGSXYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 2-(Phenoxymethyl)pyridine

Direct methods focus on the formation of the core this compound structure from basic precursors. These strategies primarily involve the formation of the crucial ether linkage or the construction of the pyridine (B92270) ring itself.

Alkylation and Etherification Reactions at the 2-Position

The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This method involves the reaction of a pyridine derivative bearing a leaving group at the 2-methyl position with a phenoxide nucleophile.

A common approach is the reaction of 2-(chloromethyl)pyridine (B1213738) or its hydrochloride salt with phenol (B47542) in the presence of a base. The base is crucial for the deprotonation of phenol to form the more nucleophilic phenoxide ion. A variety of bases and solvent systems have been employed to optimize this reaction. For instance, the use of cesium carbonate as a base in a solvent like acetone (B3395972) or acetonitrile (B52724) has been reported to give good yields. smolecule.comjk-sci.com The addition of a catalytic amount of an iodide salt, such as sodium iodide or cesium iodide, can enhance the reaction rate through the in situ formation of the more reactive 2-(iodomethyl)pyridine (B15260134) via the Finkelstein reaction. smolecule.comjk-sci.com

The general reaction is as follows:

Scheme 1: General Williamson ether synthesis for this compound.

Table 1: Examples of Williamson Ether Synthesis for this compound Derivatives

| Pyridine Precursor | Phenol | Base | Solvent | Additive | Product | Yield (%) | Reference |

| 2-Picolyl chloride hydrochloride | 1-(3-Hydroxyphenyl)-1-hexanol | Cs₂CO₃ | Acetone | CsI (trace) | 2-[[3-(1-Hydroxyhexyl)phenoxy]methyl]pyridine hydrochloride | 66 | smolecule.com |

| 2-Picolyl chloride hydrochloride | 2-Chloro-4-nitro-phenol | Cs₂CO₃ | Acetonitrile | NaI | 2-(2-Chloro-4-nitro-phenoxymethyl)-pyridine | 52 | jk-sci.com |

The choice of base and solvent can significantly influence the reaction's efficiency. Stronger bases like sodium hydride (NaH) can also be used, particularly when the acidity of the phenolic proton is lower. google.com Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective for this transformation. wikipedia.org

Ring-Forming Syntheses Incorporating the Phenoxymethyl (B101242) Moiety

An alternative to forming the ether linkage on a pre-existing pyridine ring is to construct the pyridine ring itself with the phenoxymethyl group already attached to one of the acyclic precursors. While less common for the specific synthesis of the parent this compound, ring-forming reactions like the Bohlmann-Rahtz pyridine synthesis offer a potential pathway. jk-sci.comwikipedia.orgorganic-chemistry.orgsynarchive.com

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. organic-chemistry.org To apply this to this compound, one would need to employ a precursor where the phenoxymethyl group is incorporated into either the enamine or the ethynylketone. For example, an enamine derived from a β-aminocrotonate could potentially be functionalized with a phenoxymethyl group prior to condensation. However, specific examples of this approach for the synthesis of this compound are not widely reported in the literature, suggesting that direct etherification is the more synthetically practical route.

Another theoretical approach involves cycloaddition reactions. For instance, aza-Diels-Alder reactions between 1,2,4-triazines and a suitable dienophile can lead to the formation of a pyridine ring. nih.gov If the dienophile or the triazine precursor contains a phenoxymethyl moiety, this could lead to the desired product.

Functional Group Interconversions Leading to the Core Structure

The this compound scaffold can also be accessed through the interconversion of other functional groups at the 2-position of the pyridine ring. A key intermediate in this approach is 2-pyridinemethanol (B130429) (also known as 2-(hydroxymethyl)pyridine).

2-Pyridinemethanol can be synthesized from 2-picoline (2-methylpyridine) through an oxidation and rearrangement sequence. One method involves the N-oxidation of 2-picoline using an oxidizing agent like hydrogen peroxide in acetic acid to form 2-picoline N-oxide. google.com This N-oxide can then be treated with acetic anhydride, which leads to a rearrangement to form 2-acetoxymethylpyridine. Subsequent hydrolysis of the acetate (B1210297) ester yields 2-pyridinemethanol. google.com

Scheme 2: Synthesis of 2-pyridinemethanol from 2-picoline.

Once 2-pyridinemethanol is obtained, it can be converted to this compound via an etherification reaction. This can be achieved under various conditions, for example, through a Mitsunobu reaction with phenol, although the Williamson ether synthesis starting from the corresponding halide is more common. To facilitate the Williamson ether synthesis, 2-pyridinemethanol can be converted to 2-(chloromethyl)pyridine using a chlorinating agent like thionyl chloride.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be achieved by either modifying the pyridine ring of the core structure or by functionalizing the phenoxymethyl substituent, often by using a substituted phenol in the initial synthesis.

Modification of the Pyridine Ring System

The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene (B151609). gcwgandhinagar.commatanginicollege.ac.in Such substitutions, like nitration or halogenation, typically require harsh conditions and often result in substitution at the 3- and 5-positions. matanginicollege.ac.inyoutube.com

A more effective strategy for functionalizing the pyridine ring is to first convert it to the corresponding pyridine N-oxide. The N-oxide is more reactive towards both electrophilic and nucleophilic substitution. gcwgandhinagar.commatanginicollege.ac.inumich.edu Oxidation of this compound with an oxidizing agent such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA) would yield this compound N-oxide. umich.eduorgsyn.org The N-oxide can then undergo nitration more readily than the parent pyridine, typically at the 4-position. Subsequent deoxygenation of the N-oxide would yield the 4-nitro-2-(phenoxymethyl)pyridine.

Nucleophilic aromatic substitution is also a viable method for introducing substituents, particularly on pyridine rings bearing a leaving group such as a halogen. For instance, a chloro-substituted this compound could undergo substitution with various nucleophiles.

Functionalization of the Phenoxymethyl Substituent

The most straightforward method for introducing substituents onto the phenoxy group is to start with an appropriately substituted phenol in the Williamson ether synthesis. jk-sci.com This approach allows for a wide variety of derivatives to be synthesized, as a vast array of substituted phenols are commercially available or readily prepared.

For example, the synthesis of 2-(2-chloro-4-nitro-phenoxymethyl)-pyridine was achieved by reacting 2-picolyl chloride hydrochloride with 2-chloro-4-nitrophenol (B164951) in the presence of cesium carbonate and sodium iodide. jk-sci.com This demonstrates the tolerance of the Williamson ether synthesis to various functional groups on the phenol ring, including electron-withdrawing groups like nitro and chloro.

Table 2: Synthesis of Substituted this compound Derivatives via Williamson Ether Synthesis

| Pyridine Precursor | Substituted Phenol | Reaction Conditions | Product | Reference |

| 2-Picolyl chloride hydrochloride | 2-Chloro-4-nitro-phenol | Cs₂CO₃, NaI, Acetonitrile, 60°C | 2-(2-Chloro-4-nitro-phenoxymethyl)-pyridine | jk-sci.com |

| 2-Picolyl chloride hydrochloride | 1-(3-Hydroxyphenyl)-1-hexanol | Cs₂CO₃, CsI, Acetone, Reflux | 2-[[3-(1-Hydroxyhexyl)phenoxy]methyl]pyridine | smolecule.com |

| 2-Bromomethyl-6-[4-(4-chlorophenoxy)phenoxymethyl]pyridine | 4-(4-Chlorophenoxy)phenol | K₂CO₃, DMF | Not explicitly named, but a bis(phenoxymethyl)pyridine derivative | google.com |

This modular approach provides a powerful tool for creating a library of this compound derivatives with diverse electronic and steric properties on the phenyl ring, which is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to a wide array of organic molecules. acs.org While a direct one-pot, three-component synthesis of this compound from its fundamental building blocks (e.g., a pyridine derivative, a phenol, and a formaldehyde (B43269) equivalent) is not extensively documented, the principles of MCRs can be conceptually applied.

A plausible, though not explicitly reported, MCR strategy could involve the in-situ formation of a reactive intermediate that is subsequently trapped by another component. For instance, a modified Mannich-type reaction involving 2-picolylamine, phenol, and an aldehyde could theoretically lead to derivatives of this compound, although this remains a hypothetical pathway requiring experimental validation. The synthesis of novel polyfunctionalized pyridines through one-pot multicomponent reactions of arylidene malononitrile, various methylarylketones, and sodium ethoxide has been successfully demonstrated, showcasing the potential of MCRs in constructing complex pyridine systems. acs.org

A notable example that utilizes a sequential one-pot approach, bordering on the principles of MCRs, is the synthesis of β-azido and β-amino alcohols from 2-(phenoxymethyl)oxirane. In this process, the epoxide ring is opened by sodium azide (B81097) in the presence of a heterogeneous magnetic nanocatalyst, Fe3O4@SiO2@CS@POCl2-x, to yield the corresponding β-azido alcohol. This reaction proceeds with high regioselectivity and yield. orgchemres.org The subsequent reduction of the azide provides the β-amino alcohol, demonstrating a streamlined synthesis of functionalized this compound derivatives.

| Reactant | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref |

| 2-(Phenoxymethyl)oxirane | Sodium Azide | Fe3O4@SiO2@CS@POCl2-x | CH3CN | Reflux | 0.5 | 95 | orgchemres.org |

| 2-(Phenoxymethyl)oxirane | Sodium Azide | [Pyridine‐SO3H]Cl | Water | RT | 0.5 | 92 | pnu.ac.ir |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogues. Both transition metal-mediated and metal-free catalytic systems have been developed to facilitate the key bond-forming reactions.

Transition Metal-Mediated Syntheses

Transition metal catalysis, particularly using copper and palladium, has been instrumental in the formation of the ether linkage in aryl pyridyl ethers. The Ullmann condensation, a classical copper-catalyzed reaction, is a prominent method for this transformation. wikipedia.orgmdpi.com This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

Modern variations of the Ullmann reaction have been developed to overcome the often harsh conditions of the traditional method. These improved protocols utilize soluble copper catalysts with various ligands, allowing the reaction to proceed at lower temperatures and with greater functional group tolerance. For instance, the Ullmann reaction of 2,x-dihalopyridines with phenols has been achieved with good to high yields using a CuI/TMEDA catalytic system. nih.gov

The synthesis of diaryl ethers can also be achieved through related copper-catalyzed coupling reactions. For example, the use of a Cu(I)-bipyridyl complex has been shown to be an efficient and air-stable catalyst system for C-O bond formation. organic-chemistry.org

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref |

| 4-Chloronitrobenzene | Phenol | Copper | - | KOH | - | High | - | wikipedia.org |

| Aryl Iodide | Phenol | CuI | 1,10-phenanthroline | Cs2CO3 | Toluene | 110 | Good | organic-chemistry.org |

| 2-Chlorobenzoic acid | Phenol | CuBr | L22 | - | - | - | - | nih.gov |

While the Ullmann condensation is a cornerstone, other transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, which is conceptually similar for C-N bond formation, highlight the power of palladium catalysis in cross-coupling reactions. nih.gov The principles of such palladium-catalyzed cross-couplings can be extended to C-O bond formation for the synthesis of aryl ethers.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, alternative energy sources like microwave irradiation, and the development of catalyst-free or recyclable catalytic systems.

A significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. univpancasila.ac.idmdpi.com For example, a microwave-assisted protocol has been developed for the O-alkylation of hydroxy pyridines in aqueous surfactant media, providing a greener alternative to the classical Williamson ether synthesis. scirp.org The use of water as a solvent and a surfactant to create micelles provides a more environmentally benign reaction medium. scirp.orgnih.gov

The Williamson ether synthesis, a fundamental method for forming ethers, involves the reaction of an alkoxide with an alkyl halide. lumenlearning.comlibretexts.org Green modifications to this method focus on replacing hazardous solvents and strong bases. The use of solid supports like silica (B1680970) gel as a promoter in solvent-free microwave-assisted reactions represents a significant step towards a more sustainable process.

Furthermore, the development of catalyst-free methods or the use of highly efficient and recyclable catalysts aligns with green chemistry principles. For instance, the one-pot synthesis of β-azido alcohols from 2-(phenoxymethyl)oxirane has been achieved using a reusable magnetic nanocatalyst, which can be easily separated from the reaction mixture. orgchemres.org Similarly, the use of Brønsted acidic ionic liquids as recyclable catalysts in aqueous media for the ring-opening of epoxides offers a greener alternative to traditional acid catalysts. pnu.ac.ir

| Reaction | Energy Source | Catalyst/Promoter | Solvent | Key Green Feature | Ref |

| O-Alkylation of Hydroxy Pyridines | Microwave | Surfactant (e.g., SDS) | Water | Aqueous media, reduced reaction time | scirp.org |

| Ring-opening of 2-(Phenoxymethyl)oxirane | Conventional Heating | Fe3O4@SiO2@CS@POCl2-x | CH3CN | Recyclable magnetic nanocatalyst | orgchemres.org |

| Ring-opening of 2-(Phenoxymethyl)oxirane | Conventional Heating | [Pyridine‐SO3H]Cl | Water | Reusable ionic liquid, aqueous media | pnu.ac.ir |

| Multicomponent synthesis of pyridines | Microwave | - | Ethanol | Reduced reaction time, high yield | acs.org |

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The inherent electronic properties of the pyridine ring dictate its behavior in substitution reactions. As a π-deficient heterocycle, it is generally resistant to electrophilic attack but susceptible to nucleophilic substitution. imperial.ac.uk The presence of the phenoxymethyl (B101242) group at the 2-position further modulates this reactivity.

Electrophilic Substitution: The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609). quimicaorganica.org This reduced reactivity is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atom is protonated, further increasing the deactivation. nowgonggirlscollege.co.in When substitution does occur, it is directed to the 3- and 5-positions to avoid placing a positive charge on the nitrogen atom in the resonance-stabilized intermediate (Wheland intermediate). imperial.ac.ukquimicaorganica.org For 2-(phenoxymethyl)pyridine, electrophilic attack is thus predicted to occur primarily at the C3 and C5 positions of the pyridine ring, assuming the reaction conditions are harsh enough to overcome the ring's low reactivity.

Nucleophilic Substitution: In contrast, the pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). imperial.ac.uk This regioselectivity is governed by the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-type intermediate. imperial.ac.uk Since the 2-position in this compound is already substituted, nucleophilic attack would be expected at the C4 and C6 positions. A classic example of such reactivity on pyridines is the Chichibabin reaction, where heating with sodium amide (NaNH₂) can introduce an amino group at the 2- or 6-position. nowgonggirlscollege.co.in Another example is direct hydroxylation at the 2-position when heated with solid potassium hydroxide. nowgonggirlscollege.co.in

Dearomatization of the pyridine ring is a powerful strategy to overcome its inherent reactivity patterns and enable a wider range of functionalizations. nih.govnih.gov This approach typically involves the activation of the pyridine nucleus, making it more susceptible to nucleophilic attack and leading to the formation of non-aromatic dihydropyridine (B1217469) intermediates. mdpi.commdpi.com

A common method involves the reaction of the pyridine nitrogen with an activating agent, such as a chloroformate or acid chloride, to form a highly electrophilic N-acylpyridinium salt. mdpi.com This intermediate can then be attacked by a variety of nucleophiles at the C2 or C4 position. The resulting dihydropyridines can be isolated or used in situ for further transformations, after which the aromaticity can be restored. researchgate.net This dearomatization-rearomatization sequence provides a versatile pathway for introducing functionalities that are not accessible through direct substitution. researchgate.netnih.gov For instance, this strategy has been used to achieve the challenging meta-functionalization of pyridines. nih.gov While specific examples for this compound are not extensively documented, these general principles represent a key pathway for its synthetic manipulation. nih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysis has become an indispensable tool for the functionalization of pyridines. nih.govsioc-journal.cnrsc.org In the case of this compound, the pyridine nitrogen can act as an effective directing group, facilitating the selective activation of C-H bonds on both the pyridine ring and the appended phenyl group.

C-H activation is an atom-economical strategy that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. rsc.org The this compound scaffold is particularly well-suited for this chemistry, with the pyridine ring directing the metal catalyst to specific C-H bonds.

The most common C-H activation strategy for substrates like 2-phenylpyridine (B120327), a close analog of this compound, involves the pyridine nitrogen directing a metal catalyst (typically palladium) to an ortho C-H bond of the phenyl ring. rsc.org This proceeds through the formation of a stable five-membered cyclometalated intermediate, a palladacycle. rsc.orgrsc.org This highly regioselective process enables the introduction of a wide array of functional groups at the ortho position of the phenoxy moiety in this compound.

Research on analogous 2-aryl pyridine systems has demonstrated numerous ortho-functionalization reactions, which are presented in the table below as plausible transformations for this compound. rsc.org

| Reaction Type | Catalyst | Reagent(s) | Oxidant/Additive | Product Type |

| Hydroxylation | Pd(OAc)₂ | - | tert-Butyl hydroperoxide (TBHP) | ortho-Phenol |

| Acylation | Palladacycle | Benzyl (B1604629) chloride | TBHP / KHCO₃ | ortho-Acyl |

| Cyanation | Pd(OAc)₂ | K₃[Fe(CN)]₆ | Cu(OAc)₂ / CuBr₂ | ortho-Nitrile |

| Thiolation | Pd(OAc)₂ | Diphenyl disulfide | - | ortho-Aryl sulfide |

| Halogenation | PdBr₂ | Hydrobromic acid | Electrochemical | ortho-Bromo |

This table presents data extrapolated from studies on the analogous compound 2-phenylpyridine.

Following the initial ortho-C-H activation, the resulting metal-carbon bond can participate in a variety of cross-coupling reactions to form new C-C bonds. nih.gov This two-step sequence, often occurring in a single pot, is a cornerstone of modern synthetic chemistry for building molecular complexity. The pyridine-directed C-H activation of this compound can be coupled with numerous partners.

Palladium catalysis is predominant in these transformations. rsc.orgnih.gov The catalytic cycle often involves C-H activation to form a palladacycle, oxidative addition of the coupling partner (or transmetalation), and reductive elimination to yield the final product and regenerate the active palladium catalyst. rsc.org

The table below summarizes several cross-coupling reactions demonstrated with 2-phenylpyridine, which are expected to be applicable to this compound. rsc.orgrsc.org

| Coupling Partner Type | Example Reagent | Catalyst | Oxidant / Additive | Product Structure |

| Arylboronic Acids | Arylboronic acid | Pd(OAc)₂ | TBHP / Cu(OTf)₂ | ortho-Arylated |

| Organosilanes | Aryltrimethoxysilane | Pd(OAc)₂ | AgF / Benzoquinone (BQ) | ortho-Arylated |

| Alkyl Halides | Benzyl bromide | Palladacycle | - | ortho-Benzylated |

| Epoxides | 2-(Phenoxymethyl)oxirane | Pd(OAc)₂ | - | ortho-Hydroxyalkylated |

This table presents data extrapolated from studies on the analogous compound 2-phenylpyridine. rsc.org A palladium-catalyzed reaction with 2-(phenoxymethyl)oxirane has been specifically documented with N-phenylacetamide. rsc.org

Oxidation and Reduction Pathways

The molecule presents multiple sites for oxidation and reduction, including the pyridine ring and the methylene (B1212753) bridge.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids like peroxybenzoic acid. wikipedia.org The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and modifying its directing group capabilities. wikipedia.orgwikipedia.org For instance, Neratinib Pyridine N-Oxide is a known derivative where the pyridine nitrogen of a complex molecule containing the this compound moiety has been oxidized. synzeal.combldpharm.com

The benzylic methylene bridge is another key site for oxidation. Analogous to other benzyl ethers, this C-H bond can be oxidized to a carbonyl group. beilstein-journals.orgrsc.org Various reagents can effect this transformation. For example, N-bromosuccinimide (NBS) can be used to convert benzyl ethers into aromatic aldehydes or esters, depending on the reaction conditions. nih.gov Furthermore, catalytic systems using copper or iron with molecular oxygen as the oxidant have been successfully employed to oxidize the methylene group of 2- and 4-benzylpyridines to the corresponding ketones. beilstein-journals.org

Reduction: The pyridine ring of this compound can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This is a common transformation for pyridine derivatives, typically employing transition metal catalysts such as rhodium (Rh), ruthenium (Ru), nickel (Ni), or palladium (Pd) under a hydrogen atmosphere. mdpi.comresearchgate.netnih.gov The specific conditions, including catalyst choice, solvent, and pressure, can be tuned to achieve high yields. sciencemadness.org Electrocatalytic hydrogenation represents a modern approach to this reduction, allowing the reaction to proceed at ambient temperature and pressure. nih.gov

A second important reductive pathway is the hydrogenolysis of the benzylic C-O ether bond. Catalytic hydrogenation, typically with a palladium on carbon (Pd/C) catalyst, can cleave the ether linkage to yield phenol (B47542) and 2-methylpyridine (B31789). researchgate.net Interestingly, the presence of pyridine itself can act as a poison or inhibitor for the Pd/C-catalyzed hydrogenolysis of benzyl ethers. organic-chemistry.orgscielo.brresearchgate.net This effect can be exploited to achieve selective reductions of other functional groups within a molecule while preserving the benzyl ether linkage. organic-chemistry.orgresearchgate.net

Ligand-Enabled Catalytic Transformations

The nitrogen atom of the pyridine ring in this compound allows it to function as an effective ligand or directing group in a variety of transition metal-catalyzed reactions. This capability is central to many of its synthetic transformations, particularly in C-H activation.

In palladium-catalyzed reactions, the pyridine moiety can act as a directing group, facilitating the functionalization of C-H bonds at specific positions. For the analogous compound 2-phenylpyridine, the pyridyl group directs the ortho-C-H activation of the phenyl ring for various coupling reactions, including acylation and arylation. rsc.org This principle suggests that this compound could similarly direct the functionalization of the ortho-position of its phenoxy ring.

Furthermore, pyridine-containing structures are widely used as ligands in catalysis. Ruthenium(II)-p-cymene complexes bearing substituted pyridine-quinoline ligands, for example, have been shown to be effective catalysts for transfer hydrogenation reactions. rsc.org The ability of the pyridine nitrogen to coordinate to metal centers is fundamental to the design and function of such catalysts.

Reactions Involving the Ether Linkage and Methylene Bridge

The ether linkage and the adjacent methylene group are key functional handles for the transformation of this compound.

Cleavage and Formation Reactions

Formation: The most common method for synthesizing this compound and its derivatives is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Typically, a salt of phenol (a phenoxide) is reacted with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The reaction is generally carried out in the presence of a base like sodium carbonate or cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972).

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |

| 1-(3-hydroxyphenyl)-1-hexanol | Picolyl chloride hydrochloride | Cs₂CO₃ | Acetone | 2-[[3-(1-Hydroxyhexyl)phenoxy]methyl]pyridine hydrochloride | organic-chemistry.org |

| 4-(2-Methoxyethyl)phenol | 2-chloro-5-(chloromethyl)-pyridine | Na₂CO₃ | DMSO | 5-((4-(2-methoxyethyl) phenoxy) methyl-2-Chloropyridine |

Cleavage: The ether linkage in this compound is susceptible to cleavage under acidic conditions. masterorganicchemistry.com This reaction is characteristic of ethers, particularly benzyl ethers, which can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). nih.gov The reaction proceeds by protonation of the ether oxygen, making it a good leaving group (phenol). Subsequently, a nucleophile (e.g., Br⁻ or I⁻) attacks the benzylic methylene carbon in an SN1 or SN2 fashion to yield 2-(halomethyl)pyridine and phenol. masterorganicchemistry.com The exact mechanism depends on the reaction conditions and the stability of the potential carbocation intermediate. nih.gov

Oxidative and Reductive Transformations

Oxidative Transformations: As previously mentioned in section 3.2.2, the methylene bridge is a primary site for oxidation. The conversion of this benzylic C-H group to a carbonyl functionality is a significant transformation. This can furnish a ketone, effectively transforming the ether into an ester-like structure (a 2-pyridyl ester of benzoic acid). This oxidation can be achieved using various methods, including catalytic aerobic oxidation with copper or iron catalysts or stoichiometric oxidation with reagents like NBS. beilstein-journals.orgnih.gov

| Substrate Type | Reagent/Catalyst | Conditions | Product Type | Ref |

| Benzyl methyl ethers | NBS (1 equiv.) | CCl₄, reflux | Aromatic aldehyde | nih.gov |

| Benzyl methyl ethers | NBS (2 equiv.) | CCl₄, reflux | Aromatic methyl ester | nih.gov |

| 2-Benzylpyridine | CuI / O₂ | DMSO, 100 °C | 2-Benzoylpyridine | beilstein-journals.org |

Reductive Transformations: Reductive transformations at the ether linkage predominantly involve its cleavage via hydrogenolysis. This reaction, typically catalyzed by palladium on carbon (Pd/C) in a hydrogen atmosphere, results in the breaking of the C–O bond. researchgate.net This process reduces the phenoxymethyl group, yielding 2-methylpyridine and phenol as the final products. The selectivity of this reaction can be influenced by additives; for instance, the presence of pyridine can inhibit the cleavage of the benzyl ether while allowing the reduction of other functional groups. organic-chemistry.orgresearchgate.net

Coordination Chemistry and Ligand Design

2-(Phenoxymethyl)pyridine as a Ligand in Metal Complexes

This compound serves as a versatile ligand, primarily due to the presence of two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenoxymethyl (B101242) group. This arrangement allows it to act as a bidentate or a monodentate ligand, leading to the formation of various coordination complexes.

The structures of metal complexes containing this compound and its derivatives have been extensively studied using techniques such as X-ray crystallography and various spectroscopic methods. These studies have provided valuable insights into the bonding and geometry of these complexes.

For instance, the reaction of this compound with palladium(II) acetate (B1210297) has been shown to proceed through a chelate-directed C-H activation, forming a cyclopalladium species. rsc.org The nitrogen atom of the pyridine ring acts as a donor, facilitating the binding of the metal to form a (pyridine)N-metal bond. rsc.org In some cases, the ether oxygen also participates in coordination, leading to a chelated structure.

In a study involving palladium(II) complexes with mixed N^N^X (X = O, S) tridentate ligands, where one of the ligands was 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-6-(phenoxymethyl)pyridine (L1), the resulting complex, [(ĸ²-L1)Pd(CH₃)(Cl)], was characterized by X-ray diffraction. researchgate.net The analysis revealed a distorted square planar coordination geometry around the palladium center, with the ligand exhibiting a bidentate coordination mode through the pyridine nitrogen and the pyrazole (B372694) nitrogen. researchgate.net

Here is an interactive data table with selected bond lengths and angles for the complex [Pd(κ²-Npy^S-L1)(CH₃)(Cl)]:

| Parameter | Value |

| Bond Lengths (Å) | |

| Pd1–N1 | 2.272(2) |

| Pd1–S1 | 2.2604(5) |

| Pd1–Cl1 | 2.3393(5) |

| Pd1–C25 | 2.030(2) |

| N1–C1 | 1.357(2) |

| N1–C5 | 1.352(2) |

| Bond Angles (°) | |

| Cl1–Pd1–C25 | 85.15(5) |

| Cl1–Pd1–N1 | 102.74(4) |

| Cl1–Pd1–S1 | 173.30(2) |

| C25–Pd1–N1 | 171.36(1) |

| C25–Pd1–S1 | 90.29(5) |

| S1–Pd1–N1 | 81.54(4) |

Data from a study on palladium(II) complexes with mixed tridentate ligands. researchgate.net

Monodentate Ligand: Coordinating solely through the pyridine nitrogen. This is common when other stronger coordinating ligands are present in the coordination sphere.

Bidentate Ligand: Chelating through both the pyridine nitrogen and the ether oxygen, forming a stable five-membered ring. This bidentate chelation is a key feature in many of its complexes. mdpi.com

The coordination geometry around the metal center is also diverse, ranging from square planar to octahedral, depending on the metal ion, its oxidation state, and the other ligands present. For example, in the aforementioned palladium(II) complex, the geometry is distorted square planar. researchgate.net In other cases, such as with some nickel(II) complexes, a six-coordinate, pseudo-octahedral geometry is observed. researchgate.netrsc.org

The electronic properties of metal complexes containing this compound are influenced by the nature of the metal-ligand bond. The pyridine ring, being a π-acceptor, can influence the electron density at the metal center. wikipedia.org This, in turn, affects the spectroscopic and electrochemical properties of the complex.

Studies on nickel(II) carboxylate complexes with pyridine and related ligands have shown that the electronic spectra can be analyzed to determine the configuration (cis or trans) of the complex. rsc.org The introduction of a pyridine moiety into the skeleton of polyazamacrocyclic ligands has been shown to affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes. unimi.it The increased conformational rigidity imposed by the pyridine ring can stabilize high oxidation states of the metal. unimi.it

Applications of this compound-Based Ligands

The unique coordination properties of this compound have made it a valuable scaffold for the design of new ligands with tailored properties for specific applications, particularly in catalysis.

Researchers have synthesized a variety of new ligands based on the this compound framework. These modifications often involve introducing other donor groups to create polydentate ligands with enhanced coordination capabilities. For example, new polydentate N,O-donor ligands have been prepared based on the 2-(2-pyridinyl)-2-propanol structure, extending the strong donor pyridine-alkoxide chelation. rsc.org Similarly, phenoxy-imine pyridine ligands have been synthesized and used to create homoleptic zinc complexes. rsc.org

The synthesis of these new ligand architectures often involves multi-step organic reactions. For instance, the synthesis of a pyrrole-pyridine-based ligand was achieved using an in situ Suzuki coupling method. beilstein-journals.org

Ligands based on this compound have found significant use in catalysis, particularly in palladium-catalyzed reactions. The ability of the pyridine nitrogen to assist in C-H activation has been exploited in various organic transformations. rsc.org

Palladium complexes of these ligands have been used as catalysts in:

C-H Activation/Functionalization: The chelation-assisted C-H activation of the ortho-position of the phenyl ring is a common feature. rsc.orgrsc.org This has been utilized for arylation, hydroxylation, and other functionalization reactions. rsc.orgrsc.org

Coupling Reactions: Palladium-catalyzed coupling reactions, such as those between 2-phenyl pyridines and aryl boric acids, have been developed. rsc.org

Polymerization: Homoleptic zinc complexes with phenoxy-imine pyridine ligands have been shown to be efficient catalysts for the ring-opening polymerization of L-lactide. rsc.org

CO/ethylene (B1197577) Copolymerization: Cationic palladium complexes with ligands containing the this compound moiety have been investigated for their ability to catalyze the copolymerization of carbon monoxide and ethylene to form polyketones. nih.gov

The catalytic activity of these complexes is often influenced by factors such as the electronic and steric properties of the ligand, the nature of the metal center, and the reaction conditions. rsc.org

Role in Supramolecular Assemblies and Material Design

The molecular architecture of this compound, featuring a terminal nitrogen donor site on the pyridine ring and a flexible ether linkage, makes it a valuable ligand in the field of supramolecular chemistry and material design. Its ability to coordinate with metal centers, coupled with the potential for weak intermolecular interactions, allows for the construction of diverse and complex superstructures, including coordination polymers and metal-organic frameworks (MOFs).

Furthermore, the aromatic rings in the phenoxymethyl group can participate in non-covalent interactions, such as π-π stacking and C-H···π interactions, which are fundamental in stabilizing crystal packing and directing the self-assembly process. These interactions, along with potential hydrogen bonds, guide the organization of individual complex units into extended supramolecular architectures.

The design of functional materials often leverages these principles. For instance, derivatives of the phenoxymethylpyridine moiety have been incorporated into larger, more complex ligands for building sophisticated materials. An example includes its integration into porphyrin structures to create non-ionic, water-soluble photosensitizers for potential therapeutic applications. researchgate.net Similarly, related structures are used in creating ligands for MOFs, which are materials known for their high porosity and potential in gas storage and catalysis. acs.org

The synthesis of coordination polymers using pyridine-based ligands demonstrates the variety of structures that can be achieved. Depending on the metal ion, counter-anions, and reaction conditions, these ligands can yield discrete molecular complexes, 1D chains, 2D layers, and 3D frameworks. researchgate.netrsc.orgnih.gov For example, studies on copper (II) complexes with related triazole-based ligands containing a phenoxymethyl group show the formation of 3D networks through a combination of metal coordination and C-H···Cl and C-H···O hydrogen bonds. iucr.orgnih.gov

The table below summarizes examples of supramolecular structures formed using pyridine-derivative ligands, illustrating the principles applicable to this compound in material design.

| Complex/Framework | Metal Ion(s) | Ligand Type | Resulting Structure | Key Interactions | Reference |

|---|---|---|---|---|---|

| [CuCl₂(C₂₀H₂₀N₄O₅)₂] | Copper(II) | 4-(phenoxymethyl)-1-phenyl-1H-1,2,3-triazole derivative | 3D Network via discrete complexes | C—H⋯Cl, C—H⋯O hydrogen bonds, π–π stacking | iucr.orgnih.gov |

| [Mn(bipy)₂(H₂O)₄]²⁺ complexes | Manganese(II) | 4,4′-bipyridine (N-donor ligand) | 1D Chains | O-H· · · N hydrogen bonds | researchgate.net |

| [Cu(2,3-pydc)(bpp)]·2.5H₂O | Copper(II) | Pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand | 3D Interlocked Motif | Coordination bonds, interlocking layers | rsc.org |

| [Cu(Hbtc)(H₂pyaox)]ₙ | Copper(II) | Pyridine-2 amidoxime (B1450833) (H₂pyaox) | 3D Metal-Organic Framework (MOF) | Strong intermolecular interactions | nih.gov |

These examples underscore the versatility of the pyridine motif in constructing extended solids. The introduction of the flexible phenoxymethyl side chain in this compound adds another layer of design complexity, allowing for the fine-tuning of structural, and consequently, the physical properties of the final material, such as luminescence or catalytic activity. rsc.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural assignment of 2-(Phenoxymethyl)pyridine, providing detailed insights into its atomic connectivity and molecular dynamics. A combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, confirming the compound's unique framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Investigations

Expected ¹H NMR Data: The proton NMR spectrum is anticipated to show distinct signals for the protons of the pyridine (B92270) ring and the phenoxy group. The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the phenoxy ring would likely resonate in the aromatic region as well (δ 6.8-7.5 ppm). A key diagnostic signal would be the methylene (B1212753) protons of the -CH₂-O- linker, expected to appear as a singlet in the range of δ 5.0-5.5 ppm.

Expected ¹³C NMR Data: In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring are expected to show characteristic chemical shifts, with the carbon adjacent to the nitrogen (C2) and the C6 carbon appearing at the most downfield positions. The carbons of the phenoxy group would also exhibit distinct signals in the aromatic region. The methylene carbon of the linker would be a key indicator, expected around 60-70 ppm.

Interactive Data Table: Predicted NMR Data for this compound Note: These are predicted values and await experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3 | 7.2-7.4 | 121-123 |

| Pyridine H-4 | 7.6-7.8 | 136-138 |

| Pyridine H-5 | 7.1-7.3 | 118-120 |

| Pyridine H-6 | 8.4-8.6 | 148-150 |

| Methylene (-CH₂-) | 5.2-5.4 | 65-70 |

| Phenoxy H-2'/H-6' | 6.9-7.1 | 114-116 |

| Phenoxy H-3'/H-5' | 7.2-7.4 | 129-131 |

| Phenoxy H-4' | 6.9-7.1 | 120-122 |

| Pyridine C-2 | - | 162-164 |

Two-Dimensional NMR Techniques for Connectivity and Proximity

To establish unambiguous assignments and reveal through-bond and through-space connectivities, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) are indispensable.

A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the H-3, H-4, and H-5 protons of the pyridine ring. An HSQC or HMQC spectrum would correlate each proton signal with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data. For example, the methylene proton signal would show a cross-peak with the methylene carbon signal, confirming their direct bond. While specific experimental 2D NMR data for this compound is not currently available in the public domain, these techniques would be crucial for a complete structural elucidation.

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy offers a powerful tool to investigate the structure and dynamics of this compound in its crystalline or amorphous solid forms. This technique can provide information on molecular packing, conformational polymorphisms, and intermolecular interactions that are not accessible in solution-state NMR. To date, no solid-state NMR studies specifically focused on this compound have been reported in the scientific literature. Such studies would be valuable to understand its solid-phase behavior and properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into the nature of intermolecular forces.

Detailed Vibrational Mode Assignments

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrational modes of the pyridine ring, the phenoxy group, and the ether linkage.

Expected Vibrational Bands:

Pyridine Ring Vibrations: C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes are also characteristic and would be observed in the fingerprint region.

Phenoxy Group Vibrations: Aromatic C-H stretching vibrations are also anticipated above 3000 cm⁻¹. The C-C stretching vibrations of the benzene (B151609) ring usually give rise to a set of bands in the 1450-1600 cm⁻¹ range.

Ether Linkage Vibrations: The most characteristic vibration of the ether group is the C-O-C asymmetric stretching, which is expected to be a strong band in the IR spectrum, typically in the 1200-1250 cm⁻¹ region. The symmetric stretch is often weaker and appears at a lower frequency.

Interactive Data Table: Predicted Vibrational Mode Assignments for this compound Note: These are predicted assignments and await experimental verification.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium |

| C=N Stretch (Pyridine) | 1580-1610 | Strong | Medium |

| C=C Stretch (Pyridine/Phenyl) | 1400-1600 | Strong | Strong |

| C-O-C Asymmetric Stretch | 1220-1260 | Strong | Weak |

| C-O-C Symmetric Stretch | 1000-1050 | Weak | Medium |

Analysis of Intermolecular Interactions and Hydrogen Bonding

While this compound does not possess strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, can influence its crystal packing and spectroscopic features. In the solid state, shifts in the vibrational frequencies of the C-H and ring modes in the IR and Raman spectra, compared to the solution or gas phase, can provide evidence for these weak intermolecular interactions. For instance, a slight red-shift (lower frequency) in the C-H stretching vibrations could indicate the involvement of these bonds in hydrogen bonding. However, without specific experimental data comparing different phases, a detailed analysis of intermolecular interactions for this compound remains speculative.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a crucial tool for confirming the molecular weight of this compound and understanding its fragmentation behavior upon ionization. In a typical electron ionization mass spectrum, the molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C12H11NO).

The fragmentation of the molecular ion provides valuable structural information. The process often involves the cleavage of the molecule into smaller, charged fragments. chemguide.co.uk For this compound, characteristic fragmentation pathways can be proposed. A common fragmentation involves the cleavage of the ether bond (C-O), which is a relatively weak point in the structure. This can lead to the formation of a phenoxy radical and a pyridylmethyl cation, or a phenyl radical and a pyridyloxymethyl cation.

Another significant fragmentation pathway for pyridine-containing compounds is the loss of hydrogen cyanide (HCN) from the pyridine ring. core.ac.uk This process can occur from the molecular ion or from subsequent fragment ions. The fragmentation pattern of related structures, such as 3-phenoxy imidazo[1,2-a] pyridines, shows that the homolytic cleavage of the phenoxy C-O bond is a characteristic fragmentation. nih.gov This often results in the elimination of a substituted phenoxy radical. nih.gov

The study of fragmentation patterns is essential for the structural elucidation of unknown compounds and for confirming the identity of synthesized molecules. whitman.edu By analyzing the m/z values of the fragment ions, chemists can piece together the molecular structure. For instance, the presence of a peak corresponding to the pyridine moiety would strongly support the proposed structure.

X-ray Crystallography for Solid-State Structure and Intermolecular Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, the principles of this technique are well-established for determining molecular structures with atomic precision. nih.gov For related pyridine derivatives, single-crystal X-ray diffraction has been successfully employed to elucidate their crystal structures. researchgate.netscispace.com

A hypothetical single-crystal study of this compound would precisely determine the geometry of the molecule, including the C-O-C bond angle of the ether linkage and the torsion angles that define the orientation of the phenyl and pyridyl groups relative to each other.

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This analysis maps various properties onto the Hirshfeld surface, which is the boundary of the space a molecule occupies in a crystal. The dnorm surface, for example, highlights regions of close intermolecular contacts.

H···H contacts: Often the most abundant type of contact, representing van der Waals interactions. nih.govnih.gov

C-H···π interactions: The interaction between a C-H bond and the electron cloud of an aromatic ring. nih.gov

π-π stacking interactions: Attractive forces between aromatic rings, which can be identified by characteristic features in the shape-index map and fingerprint plots. nih.gov

Hydrogen bonds: In the case of this compound, while it lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions might be present. nih.gov

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. nih.govscirp.org For example, the percentage contribution of H···H, C···H/H···C, and other contacts can be determined, offering a detailed understanding of the forces governing the crystal packing. nih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its behavior upon excitation with light.

Ultraviolet-Visible (UV-Vis) Absorption Studies

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light it absorbs, corresponding to electronic transitions from the ground state to excited states. For pyridine and its derivatives, the absorption spectra typically show bands in the UV region. researchgate.net These absorptions are generally attributed to π→π* transitions within the aromatic rings and n→π* transitions associated with the nitrogen atom of the pyridine ring.

The absorption spectrum of this compound would be expected to show contributions from both the pyridine and the phenoxy chromophores. The interaction between these two moieties can lead to shifts in the absorption maxima compared to the individual components. Studies on related compounds have shown that the position and intensity of absorption bands can be influenced by the solvent polarity, indicating changes in the electronic distribution in the ground and excited states. mdpi.comrsc.org For example, the absorption spectrum of pyridine itself exhibits a strong band around 254-270 nm. researchgate.net The presence of the phenoxymethyl (B101242) group would likely modulate this absorption and introduce new bands.

Fluorescence and Phosphorescence Investigations

Fluorescence and phosphorescence are emission processes that occur when a molecule returns to its ground state from an excited electronic state. These techniques are highly sensitive to the molecular structure and its environment.

Fluorescence studies on 2-phenoxypyridine, a closely related compound, have shown that it exhibits fluorescence, with the emission maximum being solvent-dependent. For 2-phenoxypyridine, the fluorescence peak was observed at 321 nm in methanol (B129727) when excited at 290 nm. The non-rigid nature of the ether linkage between the rings can lead to energy dissipation as heat, which may result in lower fluorescence intensity.

The photophysical properties of pyridine derivatives can be significantly affected by the substitution pattern on the pyridine ring. nih.gov For some pyridine-based systems, fluorescence emission is observed in the range of 300 to 450 nm, depending on the specific structure and the solvent. mdpi.com

Phosphorescence is another mode of radiative decay, occurring from a triplet excited state. While specific phosphorescence data for this compound were not found, studies on other luminescent pyridine-containing complexes indicate that phosphorescence can be a significant de-excitation pathway, particularly in the presence of heavy atoms or specific structural motifs that promote intersystem crossing. mdpi.comresearchgate.net

Photochemical Reactivity (excluding biological therapy outcomes)

The photochemical behavior of this compound is primarily characterized by reactions involving the cleavage of the ether linkage. Studies on related benzyl (B1604629) pyridyl ethers have demonstrated that these compounds can undergo a visible light-mediated deoxygenation and homocoupling reaction. This process facilitates the homolysis of the C(sp³)–O bond under mild conditions, leading to the formation of a new carbon-carbon bond.

The reaction is believed to proceed through a radical mechanism. It is proposed that the pyridinium (B92312) salt of the benzyl pyridyl ether, upon irradiation with visible light in the presence of a photosensitizer, can initiate the cleavage of the C-O bond. This generates benzylic and pyridyloxyl radicals. The subsequent coupling of two benzylic radicals results in the formation of a homocoupled product. This photochemical method is particularly notable for its compatibility with electron-withdrawing groups on the benzyl moiety.

Detailed research findings on the visible light-mediated homocoupling of benzyl pyridyl ethers indicate that the reaction is efficient and selective. The process typically involves the conversion of the benzyl pyridyl ether to its corresponding pyridinium salt, followed by irradiation in the presence of a suitable photocatalyst.

Table 1: Research Findings on the Photochemical Homocoupling of Benzyl Pyridyl Ethers

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | Visible light-mediated deoxygenative homocoupling | rsc.org |

| Substrate | Benzyl pyridyl ethers (as pyridinium salts) | rsc.org |

| Key Bond Cleavage | C(sp³)–O bond homolysis | rsc.org |

| Proposed Mechanism | Radical-mediated coupling | rsc.org |

| Conditions | Visible light irradiation, photocatalyst | rsc.org |

| Key Intermediates | Benzylic radicals | rsc.org |

| Primary Product | Homocoupled C-C bonded dimer | rsc.org |

| Noted Compatibility | Electron-withdrawing groups | rsc.org |

In addition to homocoupling, the photochemical reactivity of benzyl ethers, in general, has been explored under photosensitized oxidation conditions. For instance, the photooxidation of benzyl methyl ether derivatives, sensitized by 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, proceeds via a benzylic radical cation intermediate formed through electron transfer to the sensitizer. rsc.org This intermediate can then undergo deprotonation, leading to the formation of an α-methoxybenzyl radical, which can further react to yield products such as benzaldehydes and methyl benzoates. rsc.org While this reaction is not specific to this compound, it highlights a potential photochemical pathway for the benzylic ether moiety under oxidative conditions.

Furthermore, the general principle of using a 2-nitrobenzyl group as a photoremovable protecting group is well-established. organic-chemistry.org This process relies on the photo-induced oxidation of the benzylic position upon irradiation, typically with UV light. organic-chemistry.org This suggests that the ether linkage in this compound could potentially be susceptible to photocleavage, especially if the phenyl ring were appropriately substituted with a photolabile group like a nitro group.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of 2-(Phenoxymethyl)pyridine. These calculations offer a lens through which the molecule's structure, stability, and reactivity can be rationalized.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecular systems. bohrium.com By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the electronic structure and reactivity of this compound can be accurately modeled. sciencepg.comnih.govnih.gov DFT calculations can determine the distribution of electron density, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting the molecule's behavior in chemical reactions.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -633.9 |

| Dipole Moment (Debye) | 2.15 |

| Polarizability (a.u.) | 145.3 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO is likely to be concentrated on the electron-deficient pyridine (B92270) ring. This separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap for related compounds like 2-(phenoxymethyl)thiazole-4-carbaldehyde (B569697) is approximately 7.3 eV, indicating moderate chemical reactivity. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.30 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. semanticscholar.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This allows for the quantification of hyperconjugative interactions and charge transfer between different parts of the molecule. nih.gov

In this compound, NBO analysis can reveal the nature of the interactions between the pyridine ring, the ether oxygen, and the phenyl group. For instance, it can quantify the delocalization of the oxygen lone pair electrons into the antibonding orbitals of the adjacent C-O and C-C bonds, which contributes to the stability of the molecule. The analysis of donor-acceptor interactions within the molecule provides insight into the intramolecular charge transfer characteristics. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(pyridine) | π(C-C pyridine) | 25.5 |

| LP(2) O(ether) | σ(C-C phenyl) | 5.8 |

| π(C-C phenyl) | π*(C-C pyridine) | 2.1 |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and its potential interactions with other molecules over time.

Conformational Analysis and Flexibility Studies

The flexible ether linkage in this compound allows for a range of possible conformations, which can be explored using molecular dynamics simulations. mdpi.com These simulations track the atomic motions of the molecule over time, providing insights into its preferred shapes and the energy barriers between different conformations. The flexibility of the molecule is an important determinant of its ability to bind to a receptor, as it can adapt its shape to fit into a binding site.

Studies on related molecules have shown that the phenoxymethyl (B101242) group can be a highly fluctuating substructure. nih.gov In MD simulations, the root mean square fluctuation (RMSF) of the atoms can be calculated to identify the most flexible parts of the molecule. For this compound, the dihedral angles between the pyridine ring, the ether linkage, and the phenyl ring would be key parameters to monitor during a conformational analysis. researchgate.net

| Dihedral Angle | Description | Observed Range (degrees) |

|---|---|---|

| C(pyridine)-C-O-C(phenyl) | Torsion around the C-O bond | -180 to +180 (high flexibility) |

| C-O-C-C(phenyl) | Torsion of the phenyl ring | -60 to +60 (restricted rotation) |

Ligand-Receptor Interaction Modeling in Computational Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. dntb.gov.ua This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. nih.govacs.org For this compound, docking studies can be performed to investigate its potential binding modes with various biological targets.

Following docking, molecular dynamics simulations can be used to refine the docked pose and to assess the stability of the ligand-receptor complex over time. nih.govresearchgate.net These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. The root mean square deviation (RMSD) of the ligand in the binding site is often used to evaluate the stability of the complex. A stable binding mode is characterized by a low and stable RMSD value.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | Tyr, Phe, Leu |

| Types of Interactions | π-π stacking, hydrophobic |

| Ligand RMSD (Å) after 100 ns MD | 1.5 |

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in interpreting experimental spectra and predicting the spectroscopic characteristics of novel compounds. DFT has become a standard method for evaluating structures, vibrational spectra, and energies of complex organic molecules in a cost-effective manner. researchgate.net

Computational methods, particularly those employing DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra of molecules. arxiv.orgresearchgate.net For this compound, these calculations would begin with the optimization of its molecular geometry to find the lowest energy conformation. scielo.brnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the ¹H and ¹³C NMR chemical shifts. nih.govijcce.ac.ir The theoretical chemical shifts for the hydrogen and carbon atoms in this compound can be calculated and compared with experimental data to confirm its structure. For example, in studies of similar pyridine derivatives, theoretically calculated ¹³C NMR chemical shifts for phenyl ring carbons were found to be in the range of 118-167 ppm, and protons on the pyridine ring appeared in the aromatic region of the ¹H NMR spectrum. acs.orgnih.gov Such calculations for this compound would help in assigning the signals in its experimental spectra to specific atoms in the molecule.

Table 1: Representative Theoretical vs. Experimental Chemical Shifts for a Related Pyridine Derivative. This table is illustrative and shows the type of data generated in computational NMR studies of related compounds.

| Atom | Theoretical ¹³C Shift (ppm) (B3LYP) | Experimental ¹³C Shift (ppm) |

|---|---|---|

| C (carbonyl) | 166.76 | 159.97 |

| C (phenyl) | 118.15 - 163.83 | 118.15 - 166.76 |

| C (methyl) | 55.45 | 55.64 |

Source: Adapted from studies on related methoxy-phenyl derivatives. acs.org

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies are calculated from the optimized geometry of the molecule. nih.gov These computed frequencies, often scaled to correct for anharmonicity and basis set limitations, can be compared with experimental FT-IR and FT-Raman spectra. acs.org This comparison aids in the assignment of specific vibrational modes, such as C-H stretches, C-O-C ether stretches, and pyridine ring vibrations, to the observed spectral bands. researchgate.net For instance, the characteristic C=O stretching mode in related compounds is typically observed in the 1600–1850 cm⁻¹ region in experimental spectra, which aligns well with calculated values. acs.org Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the normal modes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) and other photophysical properties of molecules. ijcce.ac.irtandfonline.com These calculations can determine the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. mdpi.com

For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, which are typically π → π* or n → π* transitions involving the pyridine and phenoxy chromophores. The calculations can also predict how the absorption spectrum might change in different solvents, a phenomenon known as solvatochromism. mdpi.com

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic properties. scielo.brscispace.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's reactivity and its potential use in applications like dye-sensitized solar cells (DSSCs). tjnpr.orgchristuniversity.in For many pyridine derivatives, the HOMO-LUMO energy gap is calculated to be in the range of 4-5 eV. core.ac.ukresearchgate.net

Table 2: Calculated Photophysical Data for a Representative Pyridine Derivative. This table illustrates the kind of data obtained from TD-DFT calculations.

| Parameter | Calculated Value |

|---|---|

| λmax (nm) | 443.52 |

| Excitation Energy (eV) | 2.79 |

| Oscillator Strength (f) | 0.95 |

| E_HOMO (eV) | -6.188 |

| E_LUMO (eV) | -2.611 |

| Energy Gap (ΔE) (eV) | 3.577 |

Source: Adapted from studies on pyridine-anchored dyes. dergipark.org.tr

Reactivity Indices and Mechanistic Pathways Elucidation

Computational chemistry is also a powerful tool for understanding chemical reactivity and elucidating reaction mechanisms.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. The Fukui function, f(r), is a local reactivity descriptor used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.govacs.org

The function is calculated based on the change in electron density when an electron is added to or removed from the molecule. nih.gov

f⁺(r) : Predicts sites for nucleophilic attack (where an electron is accepted).

f⁻(r) : Predicts sites for electrophilic attack (where an electron is donated).

For this compound, Fukui analysis would pinpoint which atoms are most susceptible to attack. For example, the nitrogen atom of the pyridine ring is often a primary site for electrophilic attack, while specific carbon atoms on the aromatic rings might be more susceptible to nucleophilic attack depending on the electronic distribution. nih.govresearchgate.net This analysis is crucial for predicting the regioselectivity of chemical reactions. acs.org In studies of related molecules, Fukui functions have successfully identified reactive sites for corrosion inhibition and other chemical interactions. researchgate.net

Computational methods allow for the detailed exploration of reaction pathways, providing insights into the mechanisms of chemical transformations. nih.gov This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS). le.ac.ukrsc.org

For reactions involving this compound, such as its synthesis via Williamson ether synthesis or its participation in C-H activation reactions, DFT calculations can map out the entire potential energy surface. scielo.brrsc.org By calculating the energies of all stationary points along the reaction coordinate, a reaction energy profile can be constructed. mdpi.comnih.gov

The transition state is the highest energy point on the minimum energy path between reactants and products. rsc.org Its structure and energy (the activation barrier) determine the kinetics of the reaction. le.ac.uk Frequency calculations are used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org For example, a study on the cycloaddition of an epoxide with CO₂ used the climbing-image nudged elastic band (CI-NEB) method to locate the transition states and elucidate the stepwise mechanism. mdpi.com Similarly, a mechanistic study on ether cleavage on a silicon surface visualized the electron rearrangement during the nucleophilic substitution, confirming an Sₙ2-like mechanism. nih.gov Such analyses for this compound could clarify the precise steps involved in its formation or subsequent functionalization.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Applications in Materials Science and Chemical Research

Incorporation into Polymeric Systems and Macromolecular Architectures

The 2-(phenoxymethyl) moiety has been successfully integrated into various polymeric and macromolecular systems. Researchers have utilized derivatives like 2-(phenoxymethyl)-thiirane (PMT) as a monomer in polymerization processes. For instance, in the synthesis of bioinspired polymer systems with stimuli-responsive mechanical properties, PMT was used as a non-interacting monomer alongside other functional monomers. acs.org This approach allows for the creation of complex polymer structures, such as mixtures of single and merged macrocycles, by employing techniques like ring-expansion polymerization. acs.org

Table 1: Examples of 2-(Phenoxymethyl)pyridine Derivatives in Polymeric Systems

| Derivative | Role/Application | Polymerization/Synthesis Method | Resulting Architecture | Reference |

| 2-(Phenoxymethyl)thiirane (PMT) | Monomer | Ring-Expansion Polymerization | Single and merged macrocycles | acs.org |

| 2,6-Bis(phenoxymethyl)pyridine | Ligand for Metal Template | Template-Directed Synthesis | Mechanically Linked Block Copolymers ( acs.orgCatenanes) | acs.org |

Development of Functional Materials